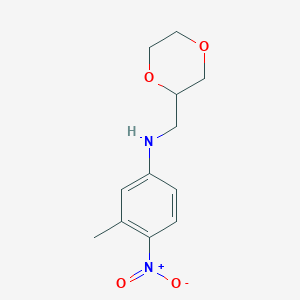
n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is an organic compound that features a unique combination of a dioxane ring and a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with a dioxane derivative. One common method includes the use of 1,4-dioxane as a starting material, which undergoes a series of reactions to introduce the methyl and nitro groups at the appropriate positions . The reaction conditions often involve the use of catalysts such as Selectfluor/FeSO4.7H2O .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline has several scientific research applications:
作用機序
The mechanism of action of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
N-((1,4-Dioxan-2-yl)methyl)benzamide: Similar structure but different functional groups.
N-((1,4-Dioxan-2-yl)methyl)-N-methylprop-2-enamide: Contains a prop-2-enamide group instead of a nitroaniline moiety.
(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate: Features a benzenesulfonate group.
Uniqueness
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is unique due to its combination of a dioxane ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
N-(1,4-dioxan-2-ylmethyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C12H16N2O4/c1-9-6-10(2-3-12(9)14(15)16)13-7-11-8-17-4-5-18-11/h2-3,6,11,13H,4-5,7-8H2,1H3 |
InChIキー |
ITFGUDUDWWZHIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NCC2COCCO2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


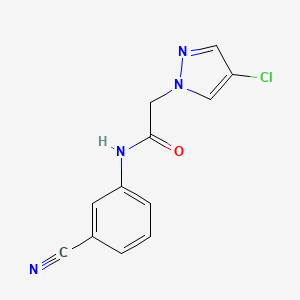
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
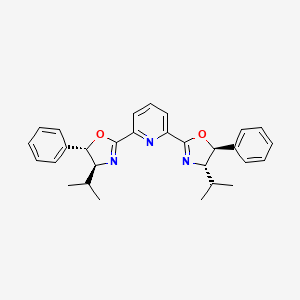

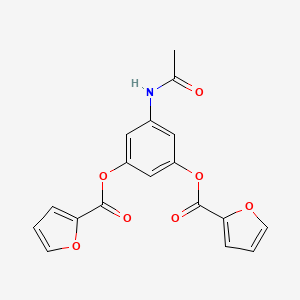

![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
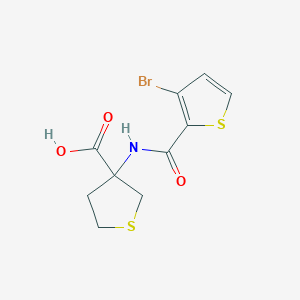
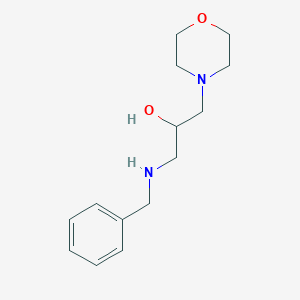
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)
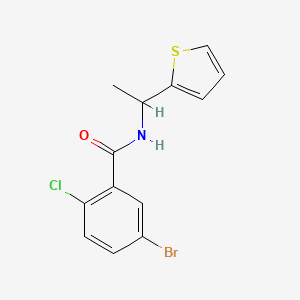
![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
